molecular formula C28H39N5O5 B3025836 L-tyrosyl-D-valyl-L-valyl-D-phenylalaninamide CAS No. 2393866-15-2

L-tyrosyl-D-valyl-L-valyl-D-phenylalaninamide

Cat. No. B3025836
CAS RN: 2393866-15-2
M. Wt: 525.6 g/mol
InChI Key: YGCYNZNZYWLHTN-UARRHKHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“L-tyrosyl-D-valyl-L-valyl-D-phenylalaninamide” also known as “Bilaid C1” is a tetrapeptide and derivative of bilaid C . It has a molecular formula of C28H39N5O5 and a molecular weight of 525.6 .


Molecular Structure Analysis

The molecular structure of “L-tyrosyl-D-valyl-L-valyl-D-phenylalaninamide” is complex due to its peptide nature. It consists of four amino acids: L-tyrosine, D-valine, L-valine, and D-phenylalanine .


Physical And Chemical Properties Analysis

“L-tyrosyl-D-valyl-L-valyl-D-phenylalaninamide” is supplied as a solid and is soluble in DMSO and methanol .

Scientific Research Applications

μ-Opioid Receptor Modulation

Bilaid C1 interacts with the μ-opioid receptor (MOR). It binds to this receptor with a Ki value of 3.1 μM in HEK293 cell membranes expressing the human receptor . The MOR plays a crucial role in pain modulation, and compounds like Bilaid C1 may have potential as analgesics or pain management agents.

Biased Analgesia

In a study, Bilaid C1 was identified as a biased analgesic. Biased agonists selectively activate specific signaling pathways downstream of a receptor. Bilaid C1’s biased activity at the MOR could lead to novel therapeutic approaches for pain relief .

Formate, Formaldehyde, and Methanol Biosensors

Interestingly, Bilaid C1 is related to biosensor development. Researchers have designed biosensors that respond to formate, formaldehyde, and methanol using wild-type formate and formaldehyde-responsive transcription factors (TFs). These biosensors could find applications in environmental monitoring and metabolic studies .

cAMP Accumulation Inhibition

At a concentration of 10 µM, Bilaid C1 inhibits forskolin-induced cAMP accumulation by 77% in HEK293 cells expressing the human MOR . This inhibition of cAMP production may have implications for cellular signaling pathways and could be explored further.

Mechanism of Action

Bilaid C1, also known as “(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide” or “L-tyrosyl-D-valyl-L-valyl-D-phenylalaninamide”, is a tetrapeptide isolated from Penicillium sp .

Target of Action

The primary target of Bilaid C1 is the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids .

Mode of Action

Bilaid C1 binds to the μ-opioid receptor with a Ki value of 3.1 μM in HEK293 cell membranes expressing the human receptor . This binding leads to the activation of the receptor and subsequent intracellular signaling pathways .

Biochemical Pathways

The activation of the μ-opioid receptor by Bilaid C1 leads to the inhibition of adenylate cyclase, decreasing the production of cyclic AMP (cAMP). This results in the hyperpolarization of the cell membrane and inhibition of neurotransmitter release . Additionally, Bilaid C1 may also influence the classical complement pathway through its interaction with C1s .

Pharmacokinetics

Like other peptides, it is expected to have a relatively short half-life in the body due to rapid metabolism and excretion .

Result of Action

The binding of Bilaid C1 to the μ-opioid receptor leads to analgesic effects, as is typical for μ-opioid receptor agonists . It also inhibits forskolin-induced cAMP accumulation by 77% in HEK293 cells expressing the human μ-opioid receptor when used at a concentration of 10 µM .

Safety and Hazards

This material should be considered hazardous until further information becomes available. It is not for human or veterinary diagnostic or therapeutic use . It should not be ingested, inhaled, or come in contact with eyes, skin, or clothing .

Future Directions

As “L-tyrosyl-D-valyl-L-valyl-D-phenylalaninamide” is a relatively new compound, future research will likely focus on further elucidating its properties and potential applications. Given its binding to the μ-opioid receptor, it may have potential in the development of new analgesics .

properties

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N5O5/c1-16(2)23(27(37)31-22(25(30)35)15-18-8-6-5-7-9-18)33-28(38)24(17(3)4)32-26(36)21(29)14-19-10-12-20(34)13-11-19/h5-13,16-17,21-24,34H,14-15,29H2,1-4H3,(H2,30,35)(H,31,37)(H,32,36)(H,33,38)/t21-,22+,23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCYNZNZYWLHTN-UARRHKHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-tyrosyl-D-valyl-L-valyl-D-phenylalaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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